molecular formula C19H23NO5S B245567 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

カタログ番号 B245567
分子量: 377.5 g/mol
InChIキー: SGVALMXWMPRYCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MDL-100,907, is a selective antagonist of the 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of various neurological and psychiatric functions, including mood, cognition, and perception. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide can modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of these functions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood and cognition. It has also been shown to reduce glutamate release in the striatum, which is involved in the regulation of reward and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to reduce the activity of the HPA axis, which is involved in the regulation of stress and anxiety.

実験室実験の利点と制限

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its selectivity for the 5-HT2A receptor. This allows for more precise modulation of the activity of this receptor, without affecting other receptors that may be involved in the regulation of other functions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over time.

将来の方向性

There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. One area of research is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of research is the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research into the mechanisms of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, in order to better understand its potential therapeutic effects.

合成法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 5-methyl-2-nitrophenol with 1,3-benzodioxole in the presence of sodium hydride to form 5-(1,3-benzodioxol-5-yl)-2-nitrophenol. This intermediate is then reduced with sodium borohydride to produce 5-(1,3-benzodioxol-5-yl)-2-aminophenol. The final step involves the reaction of 5-(1,3-benzodioxol-5-yl)-2-aminophenol with 4-propoxybenzenesulfonyl chloride in the presence of triethylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in the treatment of schizophrenia, depression, anxiety, and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

特性

分子式

C19H23NO5S

分子量

377.5 g/mol

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C19H23NO5S/c1-4-7-23-17-8-14(3)19(9-13(17)2)26(21,22)20-11-15-5-6-16-18(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3

InChIキー

SGVALMXWMPRYCC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

正規SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。